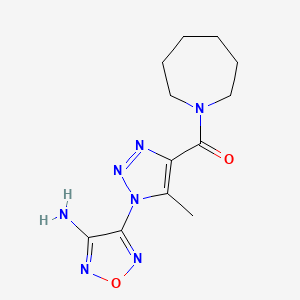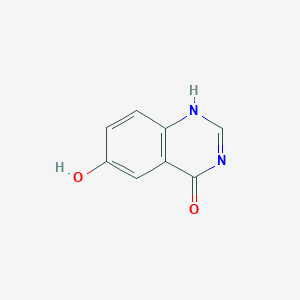
6-hydroxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6-hydroxy-4-oxoquinazoline . It has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
3,4-Dihydro-6-hydroxy-4-oxoquinazoline: can be synthesized through several methods. One common synthetic route involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dihydro-6-hydroxy-4-oxoquinazoline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-4,6-dione under specific conditions.
Reduction: Reduction reactions can convert it into 3,4-dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group at the 6-position can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-6-hydroxy-4-oxoquinazoline: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6-hydroxy-4-oxoquinazoline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
3,4-Dihydro-6-hydroxy-4-oxoquinazoline: can be compared with other quinazoline derivatives, such as:
Quinazoline-4,6-dione: Similar in structure but lacks the hydroxyl group at the 6-position.
3,4-Dihydroquinazoline: Lacks the oxo group at the 4-position.
6-Hydroxyquinazoline: Lacks the dihydro and oxo groups. The uniqueness of lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-hydroxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNXXLTDWMENM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Chloronaphthalen-1-yl)sulfonylamino]ethylazanium;chloride](/img/structure/B7766136.png)
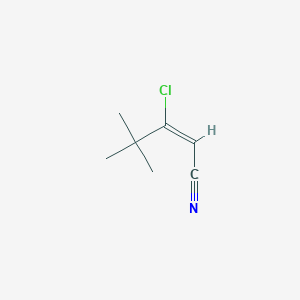
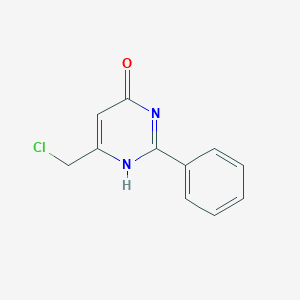
![[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766166.png)
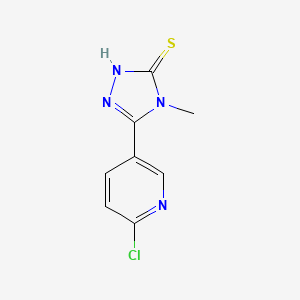
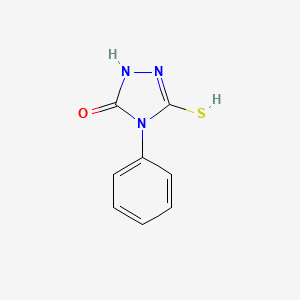
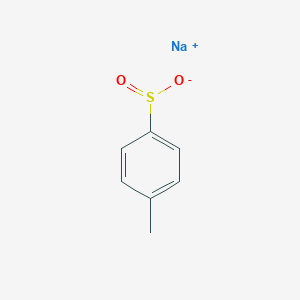
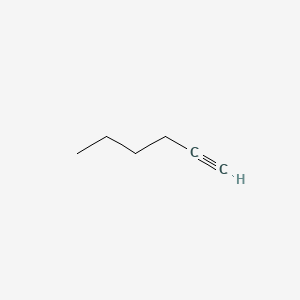
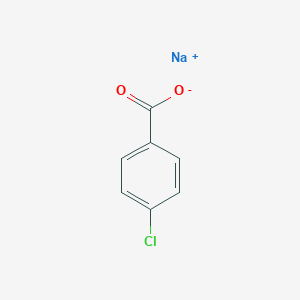
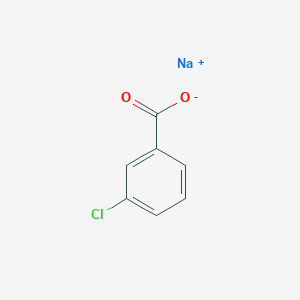
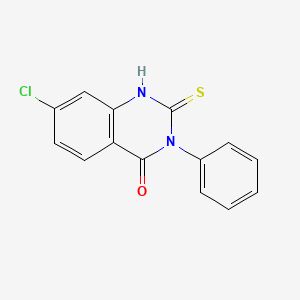
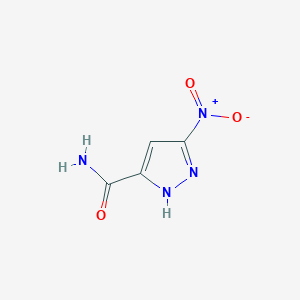
![N-[4-(2-amino-2-hydroxyiminoethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B7766232.png)
